3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane
Overview
Description
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane, also known as 3-methyl-3-oxopropyl-2,4,7-trioxabicyclo[3.3.0]octane, is an organic compound belonging to the class of oxacycloalkanes. It is a colorless and odorless compound, which is highly soluble in water. It has a molecular weight of 164.15 g/mol and a melting point of -21.2°C. 3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane is a chiral compound, meaning it has two different forms, or enantiomers, that are mirror images of each other.
Scientific Research Applications
Synthesis of Tropane Alkaloids
Tropane alkaloids: are a class of chemicals with various biological activities. The compound can be used to construct the 8-azabicyclo[3.2.1]octane scaffold , which is central to the family of tropane alkaloids . This process is significant for the stereoselective synthesis of these alkaloids, which are important due to their pharmacological properties.
Enantioselective Organic Synthesis
The compound serves as a precursor in enantioselective synthesis , where the goal is to create molecules with specific three-dimensional orientations. This is crucial in the production of medications where the orientation of the molecule can determine its effectiveness .
Bicyclo[3.2.1]octane Systems from Carvone
Researchers have converted carvone into highly functionalized bicyclo[3.2.1]octane systems, which are characteristic of biologically active compounds. The compound can be used as an intermediate in this transformation, which involves key reactions like the intramolecular Diels-Alder reaction .
Development of Bioactive Molecules
The bicyclo[3.2.1]octane ring system is a basic framework for many biologically active natural compounds. The compound can be used to create non-natural structures containing this system, which have shown significant biological activity .
Methodologies in Stereochemical Control
In the field of stereochemistry, the compound can be utilized in methodologies where stereochemical control is achieved directly in the transformation that generates the bicyclic architecture or in a desymmetrization process starting from achiral derivatives .
Synthesis of Natural Product Analogs
The compound can be used in the synthesis of analogs of natural products, particularly those containing the bicyclo[3.2.1]octane system. This is important for the development of new drugs and understanding the structure-activity relationship of these compounds .
properties
IUPAC Name |
1-(2-methyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-2-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-6(10)3-9(2)12-7-4-11-5-8(7)13-9/h7-8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGYHEPWCPQAJSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(OC2COCC2O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3-(2-oxopropyl)-2,4,7-trioxabicyclo[3.3.0]octane |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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